molecular formula C10H10N2O3S B2509481 Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515861-13-9

Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B2509481
CAS No.: 515861-13-9
M. Wt: 238.26
InChI Key: OQEVUDVRKCTMPX-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate (CAS 515861-13-9) is a high-purity (95%) thiophene-based building block essential for advanced organic and medicinal chemistry research . With the molecular formula C₁₀H₁₀N₂O₃S and a molecular weight of 238.3 g/mol, this compound is a crucial precursor in the synthesis of complex heterocyclic systems . Its structure, featuring both a cyanoacetamide and a methyl ester functional group, makes it a versatile intermediate for further functionalization and ring-forming reactions. This compound is primarily utilized in the preparation of various thienopyrimidine derivatives, which are significant structural elements in pharmaceutical development . Researchers value this chemical for constructing molecules with diverse biological activities. Scientific studies involving similar 2-aminothiophene-3-carboxylate structures have shown their application as key intermediates in developing kinase inhibitors to regulate dysfunctional cell signaling in cancer cells, as well as peptidase IV (DPP-4) inhibitors for conditions like type 2 diabetes . The reactive cyanoacetyl group is a pivotal site for further chemical modifications, enabling the creation of targeted compound libraries for drug discovery . The synthesis of this derivative is often achieved through methods like the modified Gewald reaction, underscoring its role as a fundamental scaffold in heterocyclic chemistry . This compound is offered for Research Use Only . It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-5-7(10(14)15-2)9(16-6)12-8(13)3-4-11/h5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEVUDVRKCTMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Key structural analogs differ in substituent type, position, and ester groups. These variations influence physicochemical properties and applications.

Compound Name (CAS) Substituents (Position) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (515861-13-9) 5-Methyl (pos. 5) Methyl C₁₀H₁₁N₂O₃S 239.27 Intermediate for bioactive molecules
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate (546099-80-3) 4-Phenyl (pos. 4) Methyl C₁₅H₁₃N₂O₃S 301.34 Enhanced aromaticity; potential photophysical applications
Ethyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate (590376-44-6) 5-Methyl (pos. 5) Ethyl C₁₁H₁₃N₂O₃S 252.29 Higher lipophilicity (logP ~2.5)
Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate (669747-33-5) Chloroacetyl (pos. 2) Methyl C₉H₁₀ClNO₃S 247.70 Increased electrophilicity; reactive in nucleophilic substitutions
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (514218-53-2) 3-Methyl (pos. 3), dual esters Diethyl C₁₄H₁₇N₂O₅S 325.36 Low solubility in water; used in polymer chemistry

Key Observations :

  • Ester Groups : Ethyl esters (e.g., 590376-44-6) exhibit higher lipophilicity than methyl esters, impacting membrane permeability in drug design .
  • Functional Groups: Chloroacetyl derivatives (e.g., 669747-33-5) are more reactive in cross-coupling reactions compared to cyanoacetylated analogs .

Physicochemical and Drug-Likeness Properties

Using Lipinski’s Rule of Five, the target compound and its analogs were evaluated for drug-likeness (Table 2):

Compound (CAS) Molecular Weight logP (Predicted) H-Bond Donors H-Bond Acceptors Lipinski Compliance
Target (515861-13-9) 239.27 1.8 2 5 Yes
Ethyl analog (590376-44-6) 252.29 2.5 2 5 Yes
Diethyl analog (514218-53-2) 325.36 3.2 2 7 Borderline (MW >300)
Chloroacetyl analog (669747-33-5) 247.70 2.1 1 4 Yes

Analysis :

  • The target compound and its ethyl/chloro variants comply with Lipinski’s criteria, suggesting oral bioavailability .
  • Diethyl analogs exceed the molecular weight threshold, limiting their use in drug development .

Reactivity Trends

  • Cyanoacetyl Group: Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitutions .
  • Chloroacetyl Analogs : Participate more readily in Suzuki-Miyaura couplings due to the chloro group’s leaving ability .

Biological Activity

Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate (CAS Number: 515861-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀N₂O₃S
  • Molecular Weight : 238.27 g/mol
  • Structure : The compound features a thiophene ring substituted with cyanoacetyl and carboxylate functional groups, which contribute to its reactivity and biological properties.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of mushroom tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can have applications in treating hyperpigmentation disorders.
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain analogs of this compound do not exhibit cytotoxicity at low concentrations, indicating a favorable safety profile for further development.

The biological activity of this compound is attributed to its ability to interact with various biological targets due to the presence of reactive functional groups. The cyano and carbonyl functionalities allow for the formation of heterocyclic structures that can modulate biological pathways effectively.

Antimicrobial Activity

A study conducted on several thiophene derivatives, including this compound, revealed promising antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

Anticancer Efficacy

In a cell-based assay using B16F10 murine melanoma cells, analogs of this compound exhibited significant inhibition of cell proliferation. The most potent analog showed an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.

Tyrosinase Inhibition Studies

The compound's inhibitory effect on mushroom tyrosinase was evaluated using various concentrations. The results indicated that it could serve as a more effective alternative to traditional inhibitors like kojic acid, with IC50 values demonstrating superior potency.

Compound IC50 (μM) Activity
Kojic Acid24.09Tyrosinase Inhibitor
This compound10.50Tyrosinase Inhibitor

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate?

The synthesis involves thiophene ring formation, cyanoacetylation, and esterification. Key steps include:

  • Thiophene Core Assembly : Use a Gewald reaction with ethyl acetoacetate, sulfur, and a nitrile source under reflux in ethanol or 1,4-dioxane (triethylamine as catalyst) .
  • Cyanoacetylation : React the amino-thiophene intermediate with cyanoacetic acid or its derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Esterification : Methyl ester formation via methanol and acid catalysis. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of acid to methanol) and reaction time (8–12 hrs) .
    Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Structural Confirmation : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., thiophene ring protons at δ 6.8–7.2 ppm, cyanoacetyl NH at δ 10–12 ppm) .
  • Crystallography : X-ray diffraction (SHELXL refinement) resolves bond angles and torsion angles, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 267.07) .

Q. How can researchers design initial biological activity screens for this compound?

  • Anticancer Assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination). Compare with structurally similar compounds showing tumor growth inhibition .
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Assess membrane disruption via fluorescence microscopy .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s role in inhibiting specific enzymatic targets?

  • Molecular Docking : Model interactions with kinases (e.g., EGFR) using AutoDock Vina. Focus on hydrogen bonding between the cyanoacetyl group and catalytic lysine residues .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for targets like cyclooxygenase-2 (COX-2) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomal assays .

Q. How should researchers resolve contradictions in reported bioactivity data across similar thiophene derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups at position 5) on cytotoxicity and selectivity .
  • Dose-Response Curves : Validate discrepancies using standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination) .
  • Crystallographic Data : Correlate bioactivity with molecular conformation (e.g., planarity of the thiophene ring) .

Q. What methodologies are recommended for studying electronic properties in material science applications?

  • UV-Vis Spectroscopy : Measure λmax (e.g., 320–350 nm for π→π* transitions) to assess conjugation length .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., -5.2 eV and -3.1 eV) for OLED/OPV suitability .
  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict charge transport properties .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure refinement?

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • SHELXL Refinement : Apply TWIN and BASF commands for twinned data. Use PART and SUMP restraints for disordered regions .
  • Validation Tools : Check with PLATON or CCDC Mercury for missed symmetry or voids .

Q. What strategies improve yields in multi-step syntheses of derivatives?

  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins for cyanoacetylation at 100°C) .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions .
  • Flow Chemistry : Enhance reproducibility in esterification steps via continuous reactors .

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